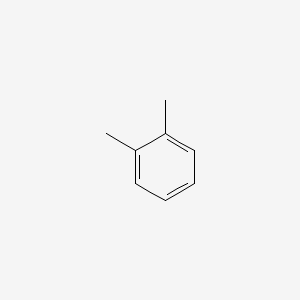

![molecular formula C14H19NO3.HCl B1142162 (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride CAS No. 112960-16-4](/img/structure/B1142162.png)

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves oxidative aminomercuration reactions, leading to highly stereoselective processes. For instance, the synthesis of cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives from 2-Propin-1-ols demonstrates the complexity and specificity of reactions required to form such structures (Barluenga et al., 1986). These methods provide a foundation for understanding the synthesis pathways that could be applied or modified for the compound of interest.

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the geometric configuration and electronic structure of the compound. X-ray diffraction and NMR spectroscopy are common techniques used for this purpose. The analysis of related compounds, such as the crystal structure of hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, provides insights into the stereochemistry and molecular conformation, which are vital for predicting the behavior and reactivity of the compound under study (Griffiths, 1973).

Chemical Reactions and Properties

The compound's reactivity and interaction with various reagents determine its chemical properties and potential applications. Studies on similar compounds, like the reactions of 4-oxo benz[1,3-e]oxazinium perchlorates with α-aminoazoles, shed light on the possible reactions and transformations the compound might undergo (Zamigailo et al., 2013). Understanding these reactions helps in tailoring the compound for specific purposes by modifying its chemical structure.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are fundamental for handling and application of the compound. These properties are often influenced by the molecular structure and can be predicted or analyzed using computational chemistry methods or experimental approaches.

Chemical Properties Analysis

The chemical properties encompass the compound's reactivity, stability, and interactions with different chemical entities. These properties are pivotal for its application in synthesis, material science, or pharmaceuticals. For example, the study of the structure and spectroscopic properties of related compounds provides valuable insights into the electronic characteristics and potential reactivity patterns (Xie et al., 2003).

Aplicaciones Científicas De Investigación

Dopamine D3 Agonists and Social Behavior

- A study investigated the impact of selective D3 agonists, including PD 128907, a structural analogue of the compound , on social behavior in rats. Results showed that these drugs disrupted huddling behavior in rats at specific dosages, suggesting the involvement of D3 receptors in social interaction (Kagaya et al., 1996).

Synthesis and Pharmacological Evaluation

- Research on thiopyran analogues of PD 128907, closely related to the specified compound, revealed insights into dopamine D3 receptor selectivity and the role of structural features in determining receptor affinity and selectivity (Van Vliet et al., 2000).

Novel Dopamine Receptor Agonists

- Another study synthesized and evaluated a series of dopamine receptor agonists based on pergolide and PHBQ, leading to compounds with similar D1 and D2 receptor profiles as rotigotine, a drug used for Parkinson's disease. This research signifies the potential of such compounds in treating neurological disorders (Risgaard et al., 2014).

Bladder-Selective Potassium Channel Openers

- The (4aR, 10bR)-N-benzoyl derivative, a variation of the compound, was identified as a bladder-selective KCO, indicating its potential in treating bladder-related disorders (Chiu et al., 2001).

Autoradiographic Localization in the Human Brain

- The use of PD 128907 for visualizing D3-dopamine receptors in post-mortem human brain highlights its application in neuropharmacological studies (Hall et al., 1996).

Gas Chromatographic Assay

- A sensitive assay for PD 128907 in human plasma was developed, underlining the importance of accurate measurement techniques in pharmacological research (Musson et al., 1988).

Mecanismo De Acción

Target of Action

The primary target of (+)-PD 128907 hydrochloride is the dopamine D2/D3 receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

(+)-PD 128907 hydrochloride acts as a selective agonist for the dopamine D2/D3 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-PD 128907 hydrochloride binds to the dopamine D2/D3 receptors, activating them, which in turn triggers a response at the cellular level .

Biochemical Pathways

These pathways are involved in a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect, is currently unknown .

Result of Action

The molecular and cellular effects of (+)-PD 128907 hydrochloride’s action are likely to be diverse, given the wide range of physiological functions regulated by dopamine receptors. The specific effects would depend on a variety of factors, including the specific cell type, the presence of other signaling molecules, and the precise intracellular signaling pathways activated by the dopamine d2/d3 receptors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFXOTRONMKUJB-QMDUSEKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017395 | |

| Record name | (+)-PD 128907 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300576-59-4 | |

| Record name | (+)-PD 128907 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.